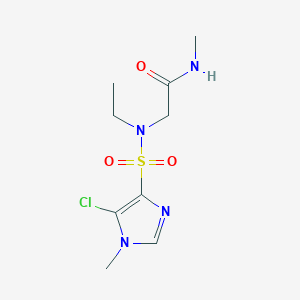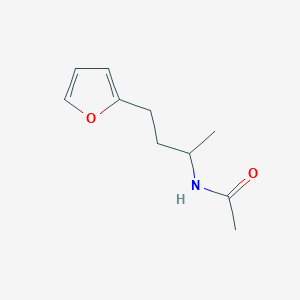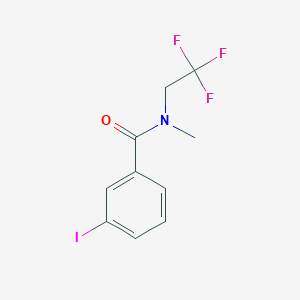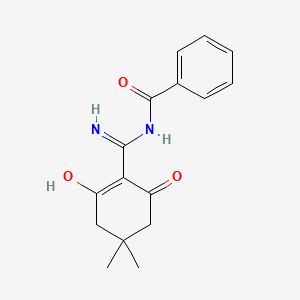
2-((5-Chloro-N-ethyl-1-methyl-1h-imidazole)-4-sulfonamido)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloro-N-ethyl-1-methyl-1h-imidazole)-4-sulfonamido)-N-methylacetamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-N-ethyl-1-methyl-1h-imidazole)-4-sulfonamido)-N-methylacetamide involves several key steps:
Formation of 5-Chloro-N-ethyl-1-methyl-1h-imidazole: This step typically involves the alkylation of 1-methylimidazole with ethyl chloride in the presence of a base such as sodium hydride. The chlorination is then carried out using a chlorinating agent like thionyl chloride.
Sulfonation: The 5-chloro-N-ethyl-1-methyl-1h-imidazole is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Acetamide Formation: The final step involves the reaction of the sulfonated intermediate with N-methylacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The chloro group in the imidazole ring can be substituted with other nucleophiles, leading to a variety of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-((5-Chloro-N-ethyl-1-methyl-1h-imidazole)-4-sulfonamido)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential antibacterial properties. Studies have shown that sulfonamides can inhibit the growth of certain bacteria by interfering with folic acid synthesis.
Medicine: Potential applications in the development of new antibacterial drugs. Its structural features may allow for the design of compounds with improved efficacy and reduced resistance.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-N-ethyl-1-methyl-1h-imidazole)-4-sulfonamido)-N-methylacetamide is primarily based on its ability to interfere with bacterial folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid production and ultimately bacterial growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties. It is commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections and as a part of combination therapy for certain parasitic infections.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness
2-((5-Chloro-N-ethyl-1-methyl-1h-imidazole)-4-sulfonamido)-N-methylacetamide stands out due to its unique imidazole ring structure, which may confer additional properties such as enhanced binding affinity to bacterial enzymes or improved pharmacokinetic properties. Its specific substitution pattern also allows for further chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C9H15ClN4O3S |
|---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
2-[(5-chloro-1-methylimidazol-4-yl)sulfonyl-ethylamino]-N-methylacetamide |
InChI |
InChI=1S/C9H15ClN4O3S/c1-4-14(5-7(15)11-2)18(16,17)9-8(10)13(3)6-12-9/h6H,4-5H2,1-3H3,(H,11,15) |
InChI Key |
PPSXGQLKELWEGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC)S(=O)(=O)C1=C(N(C=N1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(diethylamino)-2-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14918139.png)
![1-Bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14918146.png)

![2-[4,4-Dimethyl-3-(morpholin-4-yl)-1,1-dioxidothietan-2-yl]propan-2-ol](/img/structure/B14918159.png)

![5-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14918179.png)
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14918181.png)
![3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one](/img/structure/B14918183.png)
![6-Methoxy-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14918192.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[1-(furan-2-yl)ethylidene]hydrazine](/img/structure/B14918194.png)

![[(5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14918198.png)

